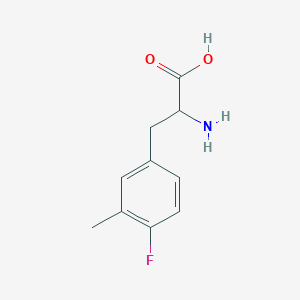

2,3,4-Trifluoro-DL-phenylalanine

Overview

Description

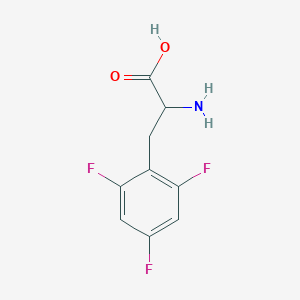

2,3,4-Trifluoro-DL-phenylalanine is a chemical compound with the CAS Number: 1259978-34-1 . It has a molecular weight of 219.16 . The IUPAC name for this compound is 2,3,4-trifluorophenylalanine . It is a solid substance stored at ambient temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8F3NO2/c10-5-2-1-4(7(11)8(5)12)3-6(13)9(14)15/h1-2,6H,3,13H2,(H,14,15) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored at ambient temperature . The molecular weight of the compound is 219.16 .Scientific Research Applications

Crystal Characterization

- Crystal Growth and Properties: Research has shown that DL-phenylalanine can be crystallized in silica gel, and these crystals have been characterized using X-ray powder diffraction and Fourier transform infrared spectroscopy (Ramachandran & Natarajan, 2007).

Protein Synthesis

- Mischarging Escherichia coli tRNA with Analogs of Phenylalanine: A study demonstrated the acylation of 5'-O-phosphorylcytidylyl(3'-5')adenosine with a derivative of phenylalanine, leading to biologically active misaminoacylated tRNAPhe, showcasing the role of phenylalanine analogs in protein synthesis (Baldini et al., 1988).

Enzymatic Activity

- Enzyme Activity: Investigations into phenylalanine ammonia-lyase have revealed its role in catalyzing the conversion of L-phenylalanine to trans-cinnamic acid and ammonia. This enzyme is significant in both clinical and industrial applications (MacDonald & D'Cunha, 2007).

Biosynthesis and Metabolism

- Biosynthesis of Isoflavone: DL-phenylalanine has been shown to incorporate into isoflavones, highlighting its role in the biosynthesis pathway of certain plant compounds (Mitsuhashi, Kaneko, & Sasaki, 1962).

- Metabolism in Fungi: Aspergillus niger, a soil fungus, has been found to metabolize DL-phenylalanine through a new pathway involving 4-hydroxymandelic acid (Kishore, Sugumaran, & Vaidyanathan, 1976).

Chemical Synthesis

- Synthesis of Derivatives: Studies have explored the synthesis of DL-o-Trimethylsilyl phenylalanine and its N-carboxyanhydride, demonstrating the chemical versatility of phenylalanine derivatives (Gertner, Shenhar, & Zilkha, 1963).

Biodegradation

- Biodegradation of Amino Acid-based Polymers: Research on biodegradable amino acid-based poly(ester amide)s has shown that functional amino acids like phenylalanine can be used to create polymers with specific biodegradation properties (Pang & Chu, 2010).

Safety and Hazards

Mechanism of Action

Target of Action

2,3,4-Trifluoro-DL-phenylalanine is a derivative of phenylalanine, an essential aromatic amino acid. The primary targets of phenylalanine are the neurotransmitters norepinephrine and dopamine . These neurotransmitters play crucial roles in maintaining mental health, alertness, and memory .

Mode of Action

The antidepressant effects of phenylalanine derivatives may be due to their role as precursors in the synthesis of norepinephrine and dopamine . By increasing the levels of these neurotransmitters in the brain, phenylalanine derivatives can potentially alleviate symptoms of depression .

Biochemical Pathways

The biochemical pathways affected by phenylalanine derivatives involve the synthesis of norepinephrine and dopamine. These neurotransmitters are synthesized from phenylalanine through a series of enzymatic reactions . The downstream effects include enhanced signal transmission between nerve cells and the brain, improved alertness, reduced hunger pains, and potential antidepressant effects .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of phenylalanine derivatives would likely impact their bioavailability and therapeutic effects .

Result of Action

Based on the known effects of phenylalanine, it can be inferred that this compound may influence neurotransmitter levels, potentially affecting mood, alertness, and appetite .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds, pH levels, temperature, and other environmental conditions could potentially affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name |

2-amino-3-(2,3,4-trifluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-2-1-4(7(11)8(5)12)3-6(13)9(14)15/h1-2,6H,3,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKZSVVTLDUTMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC(C(=O)O)N)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

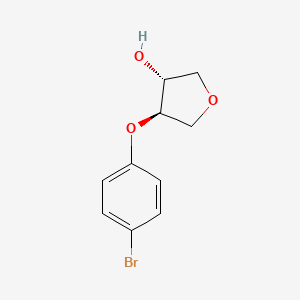

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[4-(Difluoromethoxy)phenyl]methyl}(propyl)amine](/img/structure/B3094498.png)

![Chloro(5-methoxy-2-{1-[(4-methoxyphenyl)imino-N]ethyl}phenyl-C)(1,2,3,4,5-pentamethylcyclopentadienyl)iridium(III)](/img/structure/B3094518.png)

![(S)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B3094531.png)